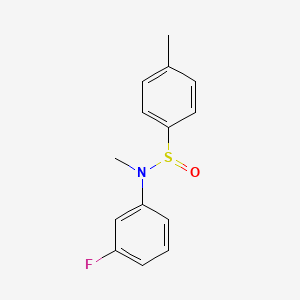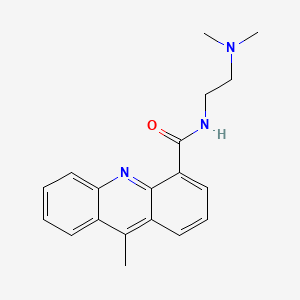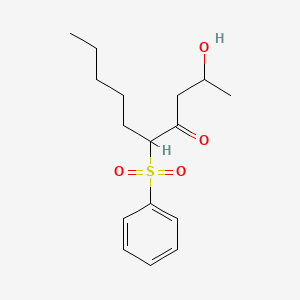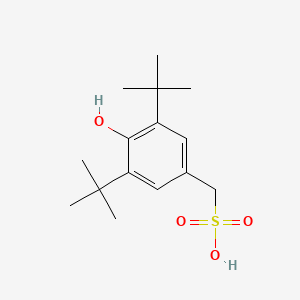![molecular formula C14H13ClO2 B14390410 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene CAS No. 88334-88-7](/img/structure/B14390410.png)
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene is a chemical compound characterized by the presence of both chlorinated and alkynyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde, 5-chloropent-4-yne, and propargyl bromide.
Etherification Reaction: The hydroxyl group of 4-hydroxybenzaldehyde is first protected or converted into a leaving group, followed by nucleophilic substitution with 5-chloropent-4-yne to form the intermediate 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-hydroxybenzene.
Second Etherification: The intermediate is then subjected to another etherification reaction with propargyl bromide to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts like potassium carbonate or cesium carbonate to enhance reaction rates.
Solvents: Selection of suitable solvents like dimethylformamide or tetrahydrofuran to dissolve reactants and facilitate reactions.
Temperature Control: Maintaining specific temperature ranges to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert alkynes to alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated site, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Azido derivatives or other substituted products.
Wissenschaftliche Forschungsanwendungen
1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science:
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential as a pharmacophore in drug design and development.
Wirkmechanismus
The mechanism of action of 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene involves its interaction with molecular targets through its functional groups. The alkynyl groups can participate in click chemistry reactions, while the chlorinated site can undergo nucleophilic substitution. These interactions can modulate biological pathways and molecular functions, making the compound valuable in various applications.
Vergleich Mit ähnlichen Verbindungen
- 1-[(5-Chloropent-4-yn-1-yl)oxy]-3-phenoxybenzene
- 1,2-Bis[(5-chloropent-4-yn-1-yl)oxy]benzene
Uniqueness: 1-[(5-Chloropent-4-yn-1-yl)oxy]-4-[(prop-2-yn-1-yl)oxy]benzene is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications compared to its analogs. The presence of both chlorinated and alkynyl groups allows for diverse chemical transformations and interactions.
Eigenschaften
CAS-Nummer |
88334-88-7 |
|---|---|
Molekularformel |
C14H13ClO2 |
Molekulargewicht |
248.70 g/mol |
IUPAC-Name |
1-(5-chloropent-4-ynoxy)-4-prop-2-ynoxybenzene |
InChI |
InChI=1S/C14H13ClO2/c1-2-11-16-13-6-8-14(9-7-13)17-12-5-3-4-10-15/h1,6-9H,3,5,11-12H2 |
InChI-Schlüssel |
PZCOBTKGJHPQEE-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCOC1=CC=C(C=C1)OCCCC#CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Furan-2-yl)-1-methyl-4,5-dihydro-1H-benzo[g]indole](/img/structure/B14390347.png)


![2-[4-(2-Phenylpropan-2-yl)phenoxy]propanethioamide](/img/structure/B14390373.png)
![Butyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14390381.png)

![1,3-Bis[(ethenesulfonyl)methoxy]-5,5-dimethylcyclohexa-1,3-diene](/img/structure/B14390394.png)
![2-[(3a,4,5,6,7,7a-Hexahydro-1H-4,7-methanoinden-1-yl)sulfanyl]ethan-1-ol](/img/structure/B14390397.png)
![6-{6-[4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl]pyrimidin-2(1H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14390402.png)
